molecular formula C17H21ClN2OS B5081231 3-chloro-6-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B5081231
M. Wt: 336.9 g/mol
InChI Key: XOYJZKWVHUNYDV-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a piperidine moiety, which is a six-membered nitrogen-containing heterocycle. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-chloro-6-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the piperidine moiety. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-haloaniline and a thiocarbonyl compound. The reaction is typically carried out under acidic conditions to facilitate the cyclization process.

    Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzothiophene core with a piperidine derivative, such as piperidine or a piperidine-containing reagent, under basic conditions.

    Final Coupling Step: The final step involves the coupling of the piperidine-substituted benzothiophene with a suitable carboxamide precursor. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Chemical Reactions Analysis

3-chloro-6-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent. Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.

Scientific Research Applications

3-chloro-6-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

    Medicine: The compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-chloro-6-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives and piperidine-containing compounds:

    Benzothiophene Derivatives: Compounds such as 2-aminobenzothiophene and 3-methylbenzothiophene share the benzothiophene core but differ in their substituents. These differences can lead to variations in chemical reactivity and biological activity.

    Piperidine-Containing Compounds: Compounds like piperidine-4-carboxamide and N-(2-piperidin-1-ylethyl)benzamide contain the piperidine moiety but differ in their overall structure

Properties

IUPAC Name

3-chloro-6-methyl-N-(2-piperidin-1-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2OS/c1-12-5-6-13-14(11-12)22-16(15(13)18)17(21)19-7-10-20-8-3-2-4-9-20/h5-6,11H,2-4,7-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYJZKWVHUNYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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